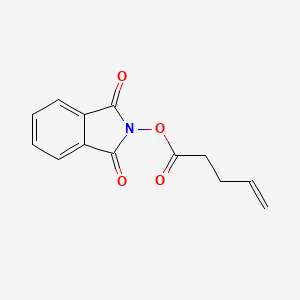
6,6-Dimethylpiperidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Dimethylpiperidin-3-one is a chemical compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its unique structure, which includes two methyl groups attached to the sixth carbon and a ketone functional group on the third carbon. Its distinctive structure and reactivity make it a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethylpiperidin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of 2,6-dimethylpyridine, followed by oxidation to introduce the ketone functional group. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under pressure .
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and crystallization, is also common to achieve the desired product quality .
化学反応の分析
Types of Reactions: 6,6-Dimethylpiperidin-3-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like NaBH4 and LiAlH4 are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
科学的研究の応用
6,6-Dimethylpiperidin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are used in the study of biological processes and as potential therapeutic agents.
Medicine: The compound is involved in the development of drugs targeting various diseases, including neurological disorders and cancer.
作用機序
The mechanism of action of 6,6-Dimethylpiperidin-3-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the ketone functional group and the nitrogen atom in the piperidine ring. These functional groups allow it to participate in various chemical reactions, leading to the formation of biologically active compounds. The exact molecular targets and pathways depend on the specific derivatives and their intended applications .
類似化合物との比較
2,6-Dimethylpiperidine: Similar in structure but lacks the ketone functional group.
6,6-Dimethylpiperidin-3-amine: Contains an amine group instead of a ketone.
N,N-Dimethylpyridin-4-amine: A related compound with a different ring structure and functional groups.
Uniqueness: 6,6-Dimethylpiperidin-3-one is unique due to the presence of both the ketone functional group and the two methyl groups on the piperidine ring. This combination of features provides distinct reactivity and makes it a versatile intermediate in various chemical syntheses .
特性
分子式 |
C7H13NO |
|---|---|
分子量 |
127.18 g/mol |
IUPAC名 |
6,6-dimethylpiperidin-3-one |
InChI |
InChI=1S/C7H13NO/c1-7(2)4-3-6(9)5-8-7/h8H,3-5H2,1-2H3 |
InChIキー |
QXSNVIJPMGGJIJ-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(=O)CN1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


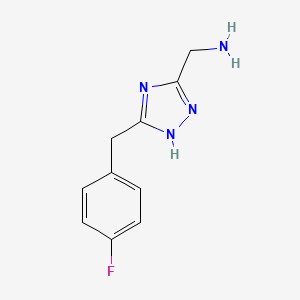
![Ethyl 1-(iodomethyl)-3-(1,3-thiazol-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13483419.png)
![tert-butyl N-[1-(2-fluoro-5-methylphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13483423.png)
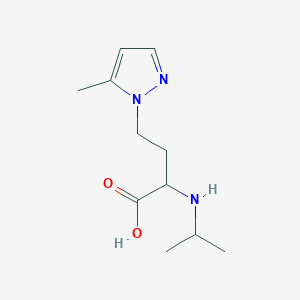
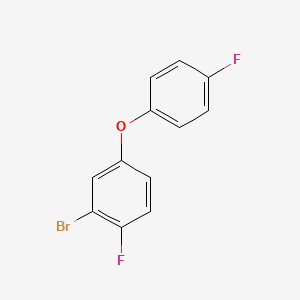
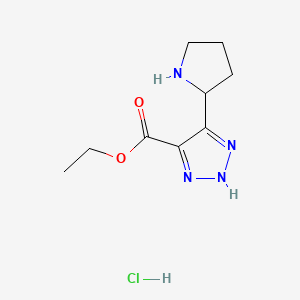
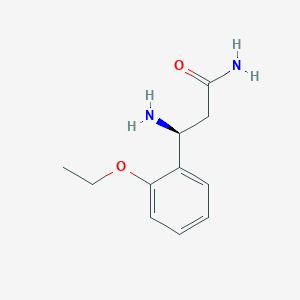

![Rac-[(2r,3s)-2-(1-methyl-1h-pyrazol-4-yl)oxan-3-yl]methanamine](/img/structure/B13483452.png)

![2-((E)-2-((E)-2-(Diphenylamino)-3-((E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-benzo[g]indol-2-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B13483464.png)
amine hydrochloride](/img/structure/B13483467.png)
![3-{5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptan-6-yl}prop-2-ynoic acid](/img/structure/B13483477.png)
